![molecular formula C7H8N4O B13120190 N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B13120190.png)
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isoxazole and pyrimidine family, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the cyclization of pyrimidine derivatives to form the fused isoxazole ring. This can be achieved through the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to the fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus oxychloride for cyclization, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a neuroprotective agent and antioxidant.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit oxidative stress and beta-amyloid aggregation, which are key factors in the progression of neurodegenerative diseases . The compound may also modulate various signaling pathways involved in cell survival and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its role as a kinase inhibitor.
Pyrimido[4,5-d]pyrimidine: Exhibits neuroprotective and antioxidant properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anti-cancer properties.
Uniqueness
N,3-dimethylisoxazolo[5,4-d]pyrimidin-4-amine stands out due to its dual role as a neuroprotective agent and antioxidant, making it a promising candidate for the treatment of neurodegenerative diseases. Its unique structural features also allow for diverse chemical modifications, enhancing its potential for various applications.
Propriétés
Formule moléculaire |
C7H8N4O |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
N,3-dimethyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(8-2)9-3-10-7(5)12-11-4/h3H,1-2H3,(H,8,9,10) |
Clé InChI |
NGYHGJFBTZOUKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=NC=NC(=C12)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


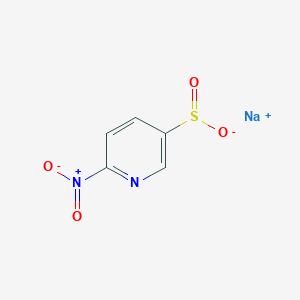

![2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
![6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid](/img/structure/B13120124.png)
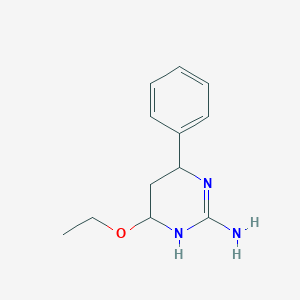



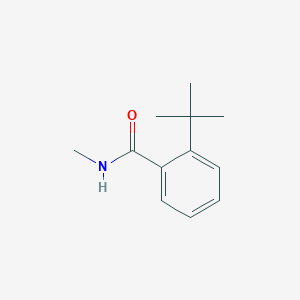
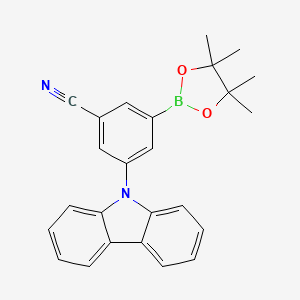
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13120185.png)
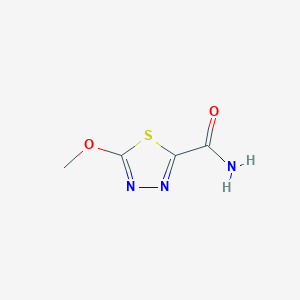
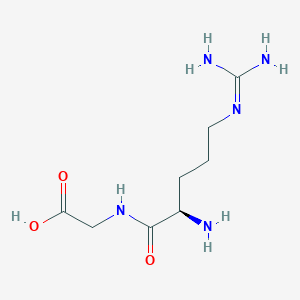
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
